

physical and chemical properties of 2-(Piperidin-4-yl)benzo[d]oxazole

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Compound of Interest

Compound Name: 2-(Piperidin-4-yl)benzo[d]oxazole

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An In-Depth Technical Guide to **2-(Piperidin-4-yl)benzo[d]oxazole**: Properties, Synthesis, and Therapeutic Potential

Introduction

2-(Piperidin-4-yl)benzo[d]oxazole is a heterocyclic compound featuring a benzoxazole core linked at the 2-position to a piperidine ring. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.^[1] The fusion of the rigid, aromatic benzoxazole system with the flexible, saturated piperidine ring allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis protocols, and its emerging role in drug discovery, targeting a range of diseases from cancer to central nervous system disorders.

Chemical Structure and Identifiers:

- IUPAC Name: 2-(Piperidin-4-yl)-1,3-benzoxazole
- CAS Number: 51784-03-3^[2]^[3]
- Molecular Formula: C₁₂H₁₄N₂O^[2]^[3]
- Molecular Weight: 202.25 g/mol ^[2]^[3]

Physicochemical Properties

The physicochemical properties of **2-(Piperidin-4-yl)benzo[d]oxazole** are foundational to its behavior in both chemical reactions and biological systems. The data, largely based on predictive models, are summarized below.

| Property | Value | Source |
|---------------------------|--------------------------------|---|
| Melting Point | 114-116°C | [2] [3] |
| Boiling Point (Predicted) | 331.6 ± 35.0 °C | [2] [3] |
| Density (Predicted) | 1.143 ± 0.06 g/cm ³ | [2] [3] |
| pKa (Predicted) | 9.87 ± 0.10 | [2] [3] |
| Storage Condition | 2-8°C | [2] [3] |

The molecule's predicted pKa suggests the piperidine nitrogen is basic and will be protonated at physiological pH, a key factor for its solubility in aqueous media and its potential to form hydrogen bonds with biological targets.

Synthesis and Reactivity

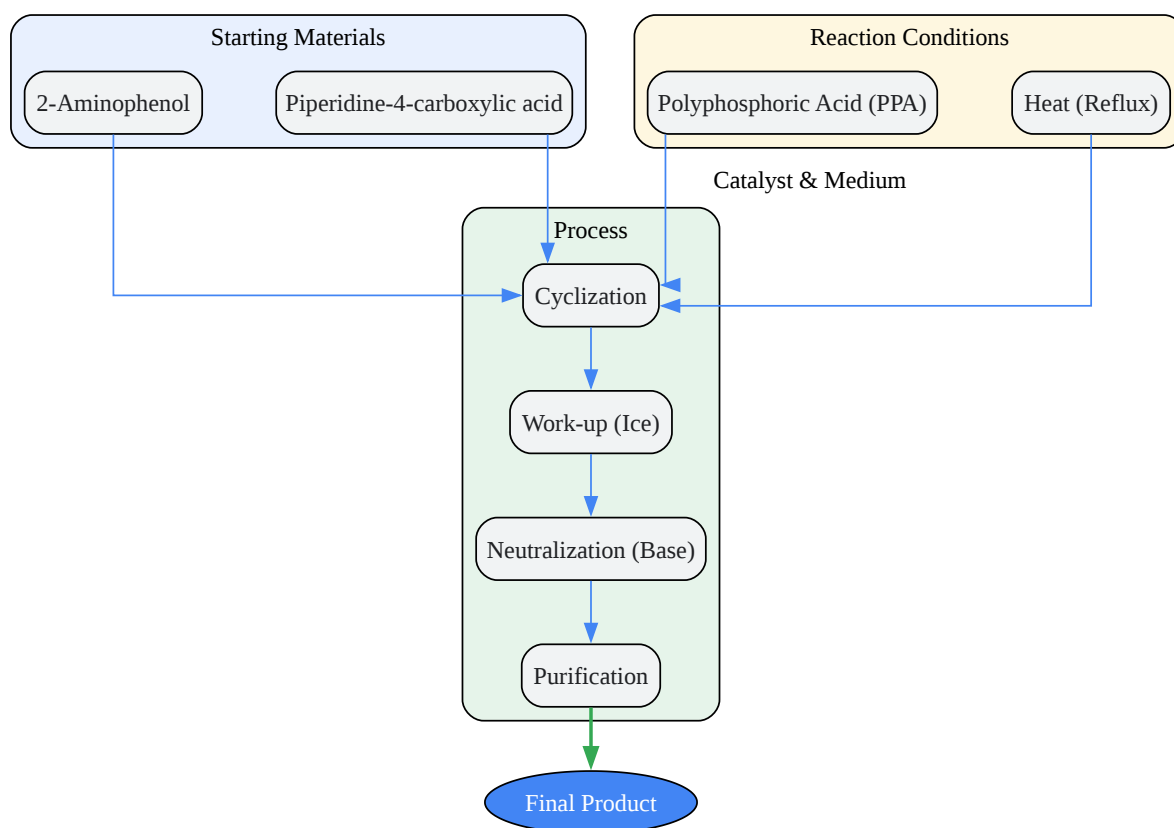
The primary synthetic route to **2-(Piperidin-4-yl)benzo[d]oxazole** involves the condensation and subsequent cyclization of 2-aminophenol with piperidine-4-carboxylic acid. This reaction is typically facilitated by a strong dehydrating agent, such as polyphosphoric acid (PPA), which drives the formation of the oxazole ring.[\[4\]](#)[\[5\]](#)

Experimental Protocol: Synthesis via PPA-mediated Cyclization[\[4\]](#)[\[5\]](#)

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Causality: The choice of polyphosphoric acid is critical; it acts as both a catalyst and a dehydrating medium, promoting the intramolecular cyclization necessary to form the thermodynamically stable benzoxazole ring system at elevated temperatures.

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 2-aminophenol (1.0 eq) and piperidine-4-carboxylic acid (1.0 eq).
- **Reaction Setup:** Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the limiting reagent) to the flask. The PPA serves as both the solvent and the catalyst.
- **Cyclization Reaction:** Heat the reaction mixture with stirring. The temperature is typically raised to 180-200°C and maintained for several hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. Carefully pour the viscous mixture onto crushed ice with vigorous stirring.
- **Neutralization:** Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of 9-10. This step neutralizes the PPA and deprotonates the product, causing it to precipitate.
- **Purification:** Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure **2-(piperidin-4-yl)benzo[d]oxazole**.



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Caption: Synthetic workflow for **2-(Piperidin-4-yl)benzo[d]oxazole**.

Chemical Reactivity

The reactivity of **2-(Piperidin-4-yl)benzo[d]oxazole** is dominated by the secondary amine of the piperidine ring. This nitrogen is nucleophilic and readily undergoes reactions with various

electrophiles. This reactivity is extensively exploited to generate libraries of derivatives for structure-activity relationship (SAR) studies. Common reactions include:

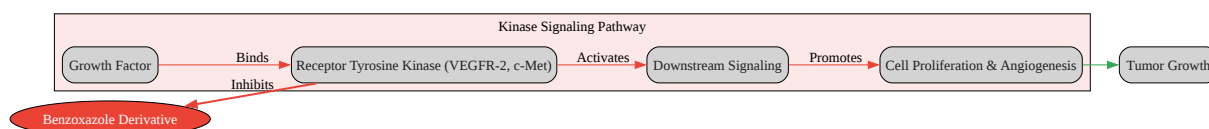
- N-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide) in the presence of a weak base like K_2CO_3 .[\[4\]](#)[\[5\]](#)
- N-Acylation: Formation of amides by reacting with acyl chlorides or activated carboxylic acids.[\[4\]](#)
- Nucleophilic Substitution: Reaction with chloroacetamide intermediates to form more complex structures.[\[4\]](#)[\[5\]](#)

Pharmacological Profile and Therapeutic Applications

The **2-(piperidin-4-yl)benzo[d]oxazole** scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities. The benzoxazole core often acts as a bioisostere for other aromatic systems and can engage in π - π stacking and hydrogen bonding, while the piperidine moiety provides a flexible linker and an attachment point for targeting specific receptor subpockets.[\[4\]](#)

Anticancer Activity

Derivatives of this compound have been designed as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinases, both of which are crucial targets in oncology.[\[4\]](#) These kinases are key components of signaling pathways that regulate tumor growth, angiogenesis, and metastasis. By inhibiting these targets, the compounds can effectively suppress tumor progression. The benzoxazole core typically binds within the ATP-binding pocket of the kinase, while substitutions on the piperidine nitrogen extend into other hydrophobic regions to enhance potency and selectivity.[\[4\]](#)



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Caption: Mechanism of action for anticancer benzoxazole derivatives.

Antipsychotic Potential

The benzoxazole-piperidine scaffold has also been explored for the development of multi-target antipsychotics. Specific derivatives have shown high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, which are key targets in the treatment of schizophrenia.[6] By modulating these receptors simultaneously, these compounds aim to achieve a broader therapeutic effect with potentially fewer side effects compared to existing treatments.[6]

Other Potential Applications

- **Anti-Inflammatory Agents:** Closely related benzimidazole analogs have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF- α).[1][7]
- **GRK Inhibitors:** The scaffold has been identified in high-throughput screening as a hit for inhibiting G-protein-coupled receptor kinase-2 (GRK-2) and -5, which are therapeutic targets for cardiovascular diseases like heart failure.[8]

Safety and Handling

2-(Piperidin-4-yl)benzo[d]oxazole is classified as an irritant.[2][3]

- **Hazard Symbols:** Xi (Irritant)
- **Risk Codes:** R36/37/38 (Irritating to eyes, respiratory system and skin)

- **Safety Precautions:** Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

2-(Piperidin-4-yl)benzo[d]oxazole is a valuable building block in modern medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the piperidine nitrogen make it an ideal starting point for the creation of diverse chemical libraries. The demonstrated potential of its derivatives as anticancer, antipsychotic, and anti-inflammatory agents underscores the importance of this scaffold. Further research into this compound and its analogs is warranted to fully explore its therapeutic potential and develop next-generation targeted therapies.

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